molecular formula C6H3NO6S B3257513 1,3-Thiazole-2,4,5-tricarboxylic acid CAS No. 290294-61-0

1,3-Thiazole-2,4,5-tricarboxylic acid

Cat. No.: B3257513
CAS No.: 290294-61-0
M. Wt: 217.16 g/mol
InChI Key: JKMPXGJJRMOELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Thiazole-2,4,5-tricarboxylic acid (TTCA) is a high-purity heterocyclic compound with the molecular formula C6H3NO6S and a molecular weight of 217.16 g/mol . It is primarily recognized as a specific degradation marker of pheomelanin, a sulfur-containing melanin pigment found in mammalian hair and skin . This compound is generated through the alkaline hydrogen peroxide oxidation (AHPO) method, enabling the simultaneous determination and distinction of pheomelanin from eumelanin in biological samples . The quantification of TTCA via analytical techniques like HPLC-UV-MS is a critical tool for researching melanin composition in diverse systems, including coat color in mutant mice, human hair samples, neurological tissues, and pathological samples such as melanoma . Research indicates that the yield of specific pheomelanin markers can be correlated with a marked tendency to actinic damage, suggesting its potential role as a biogenetic marker for predicting individuals at high risk for skin cancer . Beyond its role in melanin analysis, the thiazole core of TTCA, substituted with three carboxylic acid groups, makes it a versatile building block for synthesizing more complex molecules in various chemical research applications . This product is intended for research use only (RUO) and is not for human or veterinary use.

Properties

IUPAC Name

1,3-thiazole-2,4,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO6S/c8-4(9)1-2(5(10)11)14-3(7-1)6(12)13/h(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMPXGJJRMOELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707985
Record name 1,3-Thiazole-2,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290294-61-0
Record name 1,3-Thiazole-2,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3-Thiazole-2,4,5-tricarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1,3-Thiazole-2,4,5-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Thiazole-2,4,5-tricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits significant antifungal and antiviral activities, making it useful in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3-Thiazole-2,4,5-tricarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, some derivatives of thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

TTCA belongs to a group of melanin degradation products characterized by heterocyclic cores with carboxylic acid substituents. Key structural distinctions include:

  • TTCA : Thiazole ring with three carboxylic acids (positions 2, 4, 5) .
  • TDCA (Thiazole-4,5-dicarboxylic acid) : Thiazole ring with two carboxylic acids (positions 4, 5) .
  • PDCA (Pyrrole-2,3-dicarboxylic acid) and PTCA (Pyrrole-2,3,5-tricarboxylic acid) : Pyrrole-based derivatives with two and three carboxylic acids, respectively .
  • 4-AHP (4-Amino-3-hydroxyphenylalanine): A benzothiazine-derived amino acid generated via hydroiodic acid hydrolysis .
  • BTCA (Benzothiazole carboxylic acid) : Benzothiazole derivative with carboxyl groups, less commonly detected than TTCA .

Quantitative Differences

  • TTCA/PDCA Ratio : In neuromelanin, this ratio reflects the incorporation of cysteine-dopamine units (21–25% in human substantia nigra) .
  • Diagnostic Utility: TTCA levels in nail samples are significantly higher in melanoma cases (6.4 ± 3.1 pmol/mg) versus benign streaks (1.0 ± 0.6 pmol/mg) .
  • Conversion Factors : TTCA’s melanin content is calculated using a factor of 34, versus 7 for 4-AHP, reflecting stoichiometric differences in degradation yields .

Analytical Methods

TTCA and related markers are quantified using:

  • HPLC-UV-MS : Enables simultaneous detection of TTCA, TDCA, PDCA, and PTCA with high sensitivity (detection limits: 0.1–1.0 pmol) .
  • AHPO vs. HI Hydrolysis : TTCA is specific to AHPO, whereas 4-AHP requires HI hydrolysis, complicating parallel analysis .

Biological Activity

1,3-Thiazole-2,4,5-tricarboxylic acid (TTCA) is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TTCA has the molecular formula C6_6H3_3NO6_6S and features a thiazole ring with three carboxylic acid groups. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

TTCA exhibits a range of biological activities, including:

  • Antiviral Activity : TTCA has shown potential in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Antifungal Properties : The compound demonstrates significant antifungal activity against various pathogens, suggesting its use in treating fungal infections.
  • Anticancer Effects : Research indicates that TTCA can induce apoptosis in cancer cells, particularly through interactions with DNA and topoisomerase II .

The mechanisms by which TTCA exerts its biological effects are multifaceted:

  • DNA Interaction : TTCA derivatives can bind to DNA, leading to structural alterations that trigger cell death pathways. This is particularly evident in cancer cells where DNA damage is a critical factor in therapeutic efficacy.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cellular processes, which can disrupt the growth of pathogens and cancer cells .

Antifungal Activity

A study demonstrated that TTCA exhibited potent antifungal effects against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents. This suggests that TTCA could be developed as a novel antifungal treatment.

Anticancer Research

In vitro studies have shown that TTCA can induce apoptosis in various cancer cell lines. For instance, compounds derived from TTCA were tested against A549 human lung adenocarcinoma cells, demonstrating IC50_{50} values less than those of established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole moiety enhanced cytotoxicity .

Comparative Analysis with Similar Compounds

Compound NameTypeBiological Activity
SulfathiazoleAntimicrobialBroad-spectrum antibacterial properties
RitonavirAntiretroviralEffective against HIV
AbafunginAntifungalTargets fungal cell wall synthesis
TiazofurinAntineoplasticInhibits tumor growth
This compound Diverse applicationsAntiviral, antifungal, anticancer properties

Q & A

Q. What are the standard protocols for quantifying TTCA in biological samples using HPLC?

TTCA is quantified via alkaline hydrogen peroxide (H₂O₂) oxidation followed by HPLC with UV detection. Key parameters:

  • Column : Reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 μm particle size).
  • Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection : UV absorbance at 260–280 nm.
  • Sample preparation : Oxidize melanin with 1 M K₂CO₃ and 30% H₂O₂ at 25°C for 20 hours .
  • Calibration : Use synthetic TTCA standards (retention time: ~12–15 minutes).

Q. What factors contribute to variability in TTCA measurements across biological replicates?

Variability arises from:

  • Sample heterogeneity : Natural differences in melanin composition (e.g., feather/skin batch variations).
  • Oxidation efficiency : Incomplete degradation of pheomelanin due to suboptimal H₂O₂ concentration or reaction time.
  • HPLC sensitivity : Column aging or detector drift. Reported coefficient of variation (CV) for TTCA in feathers is 27.32% .

Q. How can TTCA be used to distinguish pheomelanin from eumelanin in mixed melanin systems?

  • Marker specificity : TTCA is exclusive to pheomelanin degradation, while PTCA (pyrrole-2,3,5-tricarboxylic acid) marks eumelanin.
  • Ratio analysis : Calculate TTCA/PTCA ratios. A ratio >1 indicates pheomelanin dominance (e.g., red hair or avian feathers) .

Advanced Research Questions

Q. How to design experiments to study photodegradation mechanisms of melanins using TTCA?

  • Irradiation setup : Expose samples to UVA (320–400 nm, 10 J/cm²) for 48 hours.
  • Degradation markers : Monitor TTCA/4-AHP (4-amino-3-hydroxyphenylalanine) ratios. Increased ratios indicate benzothiazine-to-benzothiazole conversion during photodegradation .
  • Controls : Include synthetic eumelanin/pheomelanin and unirradiated samples.

Q. What experimental parameters optimize TTCA yield in synthetic melanin oxidation?

  • Reaction time : 20 hours (prolonged oxidation reduces specificity).
  • Oxidant concentration : 30% H₂O₂ in 1 M K₂CO₃.
  • Temperature : 25°C (higher temperatures promote side reactions). Synthetic melanins (e.g., MEL4 in ) produce TTCA and TDCA (thiazole-4,5-dicarboxylic acid) as primary markers .

Q. How to address contradictions in TTCA detection when synthesizing melanin analogs?

  • Case study : L-DOPA-derived melanin (MEL3b) with L-cysteine shows no TTCA, suggesting alternative polymerization pathways.
  • Troubleshooting : Verify oxidation conditions and use complementary markers (e.g., TDCA). Structural analysis (FTIR/Raman) may confirm sulfur incorporation .

Q. What advanced techniques validate TTCA’s role in melanin structural analysis?

  • LC-MS/MS : Enhances sensitivity for TTCA detection in low-abundance samples (e.g., skin biopsies).
  • Isotope labeling : Track ¹³C-labeled precursors in synthetic melanins to confirm TTCA origin.
  • Statistical modeling : Multivariate analysis of TTCA/PTCA/TDCA ratios to infer melanin heterogeneity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Thiazole-2,4,5-tricarboxylic acid
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